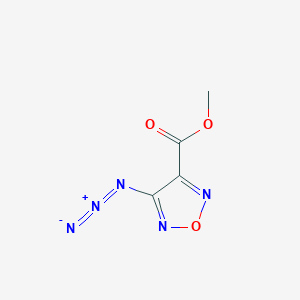

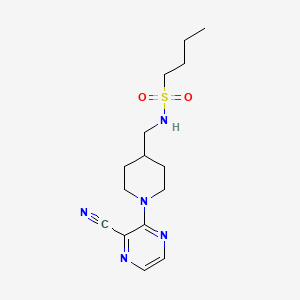

![molecular formula C14H18Cl2N4O4 B2927727 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride CAS No. 2470437-53-5](/img/structure/B2927727.png)

3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity

The compound has been studied for its antiproliferative activity against various human tumor cell lines. For instance, derivatives containing the 4-hydroxypiperidine group have shown moderate anti-proliferative activities . One derivative, referred to as compound 17i, exhibited significant activity with an IC50 value of 3.89 µM against H1975 cells . This compound was able to inhibit colony formation, cell migration, and induced apoptosis in a dose-dependent manner, as well as causing cell cycle arrest in the S phase .

Chemotherapy Drug Development

Due to its antitumor properties, EN300-27106113 could be a promising lead for the development of chemotherapy drugs. The pyrimidine ring, which is part of its structure, is a core skeleton of genetic material and is crucial for anticancer activity . The development of anticancer drugs with high specificity and low toxicity is a research focus, and this compound’s derivatives could contribute to this field .

Genetic Material Research

The compound’s pyrimidine ring is also significant for genetic material research. Pyrimidine rings are important nitrogen-containing heterocyclic compounds with a variety of biological activities, including antitumor effects . This makes EN300-27106113 a valuable compound for studying genetic material and its interactions with various substances.

Inhibitors for Enzymes and Kinases

Pyrimidine derivatives have been found to act as inhibitors for various enzymes and kinases, which are essential for cancer cell proliferation and survival . EN300-27106113 could serve as a base for synthesizing inhibitors like glycogen synthase kinase (GSK) inhibitors, tyrosine kinase inhibitors (TKIs), and others .

Cell Migration and Metastasis Studies

The compound has been used to study the prevention of cancer cell migration. In particular, compound 17i’s effect on preventing the migration of cancer cells was evaluated using the Transwell assay . This application is crucial for understanding and potentially inhibiting the metastasis of cancer cells.

Apoptosis and Cell Cycle Analysis

EN300-27106113 derivatives have been utilized to induce apoptosis in a dose-dependent manner and to analyze cell cycle arrest . These studies are fundamental for understanding the mechanisms of cell death and proliferation, which are key in cancer research and therapy development.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-[(4-hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4.2ClH/c19-13-11-2-1-10(18(21)22)7-12(11)16-9-17(13)8-14(20)3-5-15-6-4-14;;/h1-2,7,9,15,20H,3-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAWSTQSSABWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

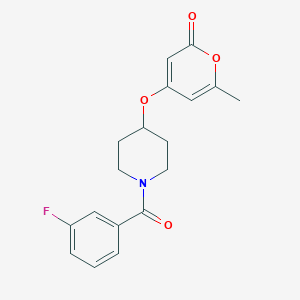

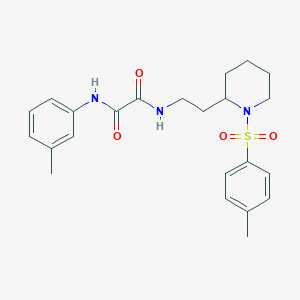

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)

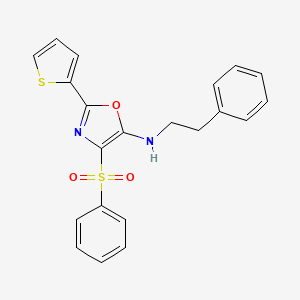

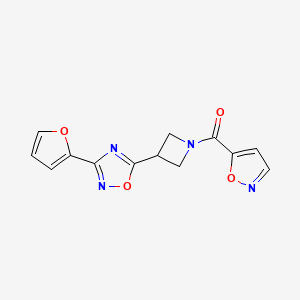

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)

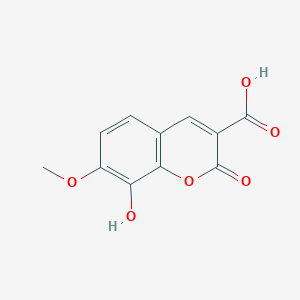

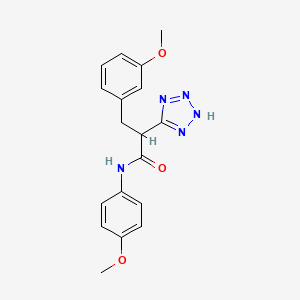

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)